molecular formula C14H11NO4S B8457952 2-(2-Oxopropyl)-1H-1lambda~6~-naphtho[2,1-d][1,2]thiazole-1,1,3(2H)-trione CAS No. 60206-98-6

2-(2-Oxopropyl)-1H-1lambda~6~-naphtho[2,1-d][1,2]thiazole-1,1,3(2H)-trione

Cat. No. B8457952
CAS RN: 60206-98-6
M. Wt: 289.31 g/mol
InChI Key: RUWJPGMISQDQCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Oxopropyl)-1H-1lambda~6~-naphtho[2,1-d][1,2]thiazole-1,1,3(2H)-trione is a useful research compound. Its molecular formula is C14H11NO4S and its molecular weight is 289.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Oxopropyl)-1H-1lambda~6~-naphtho[2,1-d][1,2]thiazole-1,1,3(2H)-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Oxopropyl)-1H-1lambda~6~-naphtho[2,1-d][1,2]thiazole-1,1,3(2H)-trione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

60206-98-6

Product Name

2-(2-Oxopropyl)-1H-1lambda~6~-naphtho[2,1-d][1,2]thiazole-1,1,3(2H)-trione

Molecular Formula

C14H11NO4S

Molecular Weight

289.31 g/mol

IUPAC Name

1,1-dioxo-2-(2-oxopropyl)benzo[g][1,2]benzothiazol-3-one

InChI

InChI=1S/C14H11NO4S/c1-9(16)8-15-14(17)12-7-6-10-4-2-3-5-11(10)13(12)20(15,18)19/h2-7H,8H2,1H3

InChI Key

RUWJPGMISQDQCO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN1C(=O)C2=C(S1(=O)=O)C3=CC=CC=C3C=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

46.6 gm (0.2 mol) of 3-oxo-naphth[2,1-d]isothiazoline -1,1-dioxide were added to a solution of 5.3 gm (0.23 gm-atom) of sodium in 150 ml of methanol and the majority of the alcohol was distilled off. The residue was taken up in 50 ml of dry dimethyl sulfoxide. 23.2 gm (20 ml; 0.25 mol)of chloroacetone were added dropwise over a period of 10 minutes, and the resulting mixture was stirred at room temperature for 30 minutes and was then heated at 120° C for 2.5 hours. The dimethyl sulfoxide was then partly distilled off in vacuo, a solution of 25 gm of sodium acetate in 250 ml of water was added to the residue, accompanied by exterior cooling, and the resulting mixture was thoroughly stirred. The precipitatewhich had formed was suction-filtered off and washed first with water and then with a small quantity of ice-cold ethanol. The crude product (52.3 gm; 90% of theory) thus obtained, m.p. 163°-165° C, may be used as such in the next reaction step. Pure 2-acetonyl-3-oxo-naphth[2,1-d]isothiazoline-1,1-dioxide, recrystallized from ethanol, melted at 164°-165° C.
Quantity
46.6 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
90%

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